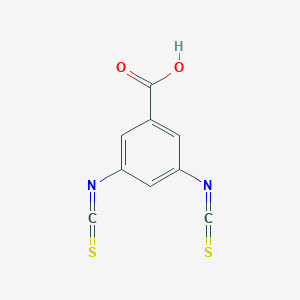

3,5-Diisothiocyanatobenzoic acid

説明

Significance of Isothiocyanate and Carboxyl Functional Groups in Organic Synthesis and Functional Materials

The isothiocyanate group (-N=C=S) and the carboxyl group (-COOH) are fundamental reactive moieties in organic chemistry, each imparting distinct and valuable properties to a molecule. solubilityofthings.com The isothiocyanate group is a versatile electrophile, readily reacting with nucleophiles like amines and thiols. wikipedia.org This reactivity makes it highly useful for creating covalent linkages in a variety of applications. rsc.org Isothiocyanates are found in nature, often produced by plants from glucosinolates, and are known for their biological activities. wikipedia.orgresearchgate.net Their utility in synthetic chemistry is extensive, serving as key intermediates for the preparation of a wide range of sulfur and nitrogen-containing compounds. rsc.org

The carboxyl group is one of the most common functional groups in organic chemistry. numberanalytics.com It can act as a proton donor (acid) and can be converted into a wide array of derivatives, including esters, amides, and acid chlorides. numberanalytics.comlibretexts.org This versatility is crucial in the synthesis of complex molecules and polymers. numberanalytics.com In the context of functional materials, the carboxyl group can participate in hydrogen bonding, influence solubility, and coordinate with metal ions, making it a key component in the design of metal-organic frameworks and other advanced materials. The ability of carboxylic acids to be activated for various chemical transformations has been a cornerstone of synthetic chemistry for over a century. princeton.eduacs.org

The combination of both an isothiocyanate and a carboxyl group within a single aromatic framework, as seen in 3,5-diisothiocyanatobenzoic acid, creates a powerful bifunctional building block. This allows for orthogonal reactions, where each functional group can be addressed independently to construct more complex molecular architectures.

Overview of Bifunctional Linkers and Their Strategic Utility in Molecular Construction

Bifunctional linkers are molecules that possess two reactive functional groups, used to connect two or more other molecules. highforceresearch.com These "bridges" are of immense strategic importance in various fields of chemical and biological sciences. bldpharm.com The linker itself can be a simple alkyl or aryl chain, or a more complex structure designed to control the distance, rigidity, and orientation of the connected moieties. oup.com

The utility of bifunctional linkers is vast and includes:

Bioconjugation: Covalently attaching labels (e.g., fluorescent dyes, biotin) to biomolecules like proteins and nucleic acids for detection and imaging. highforceresearch.com

Drug Delivery: Linking a drug molecule to a targeting moiety (e.g., an antibody) to ensure its delivery to a specific site in the body. highforceresearch.com

Materials Science: Creating cross-linked polymers and functionalized surfaces with specific chemical and physical properties.

Proteomics and Chemical Biology: In technologies like Proteolysis Targeting Chimeras (PROTACs), a bifunctional linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. bldpharm.com

The choice of linker is critical as it can significantly influence the properties and efficacy of the final construct, affecting aspects like solubility, stability, and the spatial arrangement of the connected parts. highforceresearch.combldpharm.com Molecules like this compound, with its defined aromatic scaffold and two distinct reactive handles, are excellent candidates for use as rigid bifunctional linkers in the precise construction of complex molecular systems. nih.govnih.gov

Historical Context of Aromatic Carboxylic Acid Derivatives in Advanced Chemical Transformations

Aromatic carboxylic acids and their derivatives have a rich history in the development of organic chemistry. numberanalytics.com Their availability from natural sources and their accessibility through synthetic routes made them early subjects of investigation. The reactivity of the carboxyl group, allowing for its conversion to a variety of other functional groups, has been exploited for over a century. princeton.eduacs.org

Historically, reactions such as esterification, amidation, and the formation of acid chlorides have been fundamental transformations in organic synthesis. libretexts.org The development of methods for the decarboxylation of aromatic carboxylic acids provided a means to introduce or remove a carboxyl group from an aromatic ring, a key step in many synthetic pathways. numberanalytics.com More recently, advances in catalysis, particularly photoredox catalysis, have enabled new and milder methods for the functionalization of aromatic carboxylic acids, treating them as sources of aryl radicals for a range of coupling reactions. princeton.eduacs.orglongdom.org This has expanded the toolbox of synthetic chemists, allowing for the late-stage functionalization of complex molecules. The derivatization of aromatic carboxylic acids remains a cornerstone of synthetic strategy in medicinal chemistry, polymer science, and the creation of functional materials. numberanalytics.com

Structure

3D Structure

特性

IUPAC Name |

3,5-diisothiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIAGFHYULXJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346983 | |

| Record name | 3,5-Diisothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151890-10-7 | |

| Record name | 3,5-Diisothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151890-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Diisothiocyanatobenzoic Acid and Its Structural Analogues

Precursor Synthesis: Advanced Routes to 3,5-Diaminobenzoic Acid

The primary and most industrially viable precursor for 3,5-diisothiocyanatobenzoic acid is 3,5-diaminobenzoic acid. dissertationtopic.net Its synthesis is a critical first step, typically starting from the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by a reduction step. dissertationtopic.netorgsyn.org

The reduction of 3,5-dinitrobenzoic acid is the most common method for preparing 3,5-diaminobenzoic acid. dissertationtopic.net This transformation is typically achieved through catalytic hydrogenation, a process that offers high conversion rates and selectivity. dissertationtopic.netgoogle.com Various catalysts and reaction conditions have been optimized to maximize yield and purity.

One established method involves the use of a Palladium on carbon (Pd/C) catalyst. dissertationtopic.net In this process, 3,5-dinitrobenzoic acid is reduced in a sodium solution under hydrogen pressure at elevated temperatures. dissertationtopic.net This approach can achieve a conversion ratio of 100% and a yield of 95.7%. dissertationtopic.net Another common catalyst is Raney nickel, which can be used in a methanol (B129727) or ethanol (B145695) solvent under pressures ranging from 0.1 to 5 MPa and temperatures from 20°C to 150°C, yielding a product with purity up to 95% and a yield over 96%. google.com

Recent innovations have introduced more advanced catalytic systems. For instance, a novel Ni-M-Al three-way catalyst, where M can be Lanthanum (La), Ytterbium (Yb), or Cerium (Ce), has been developed to reduce the required hydrogenation pressure and the amount of catalyst needed, enhancing the industrial applicability of the process. google.com While iron powder reduction is a classic and low-cost method, it often suffers from poor labor protection conditions and significant environmental pollution from the resulting iron sludge. google.compatsnap.com

| Catalyst System | Precursor | Solvent/Medium | Key Conditions | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|

| Pd/C | 3,5-Dinitrobenzoic acid | Sodium solution/Water | 70°C, 2 MPa H₂ pressure | 95.7% yield, 99% selectivity | dissertationtopic.net |

| Raney Nickel (Ni-Al type) | 3,5-Dinitrobenzoic acid | Methanol or Ethanol | 20-150°C, 0.1-5 MPa H₂ pressure | >96% yield, >95% purity | google.com |

| Ni-M-Al (M = La, Yb, or Ce) | m-Dinitrobenzoic acid | Not specified | Reduced H₂ pressure | High industrial value | google.com |

| Iron Powder / HCl | 3,5-Dinitrobenzoic acid | Water | ~95-98°C | Lower cost, environmental concerns | google.compatsnap.com |

Beyond the classical nitration-reduction sequence, modern synthetic chemistry offers advanced strategies for the direct and selective introduction of amino groups onto aromatic rings. While not always the primary route for 3,5-diaminobenzoic acid, these methods represent the forefront of aromatic amination.

One such strategy is the directed C-H amination. For example, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives. nih.gov This method demonstrates high selectivity for functionalization directed by the carboxylate group. nih.gov Another approach involves a rearrangement of acyl O-hydroxylamines, which can achieve ortho-amination of arene carboxylic acids under mild conditions without the need for precious metal catalysts. rsc.org This method is particularly effective for electron-deficient benzoic acids. rsc.org Furthermore, decarboxylative amination techniques provide another route to anilines from benzoic acids. rsc.orgnih.gov These methods can be advantageous as they utilize readily available carboxylic acids and may offer different functional group tolerance compared to traditional methods. rsc.org

Transformation of Amino Groups to Isothiocyanate Functionalities

The conversion of the diamino precursor to this compound requires the transformation of primary amino groups into isothiocyanate (–N=C=S) groups.

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classic and widely recognized method for synthesizing isothiocyanates. nih.gov Despite its effectiveness, thiophosgene is extremely toxic and sensitive to moisture, necessitating careful handling and reaction control. nih.govcbijournal.com The presence of hydroxyl or carboxyl groups on the amine, as in 3,5-diaminobenzoic acid, can decrease the sensitivity to water and may not interfere with the formation of the isothiocyanate. cbijournal.com Optimization of this reaction typically focuses on managing the stoichiometry of the toxic reagent, controlling temperature to prevent side reactions, and ensuring efficient workup to remove byproducts.

Given the hazards associated with thiophosgene, significant research has focused on developing safer and more environmentally benign alternative reagents. nih.govepa.gov A prevalent strategy involves the in situ formation of a dithiocarbamate (B8719985) salt from the amine and carbon disulfide, followed by decomposition with a desulfurizing agent. epa.govchemrxiv.org A variety of reagents have been explored for this purpose.

Triphosgene, while still hazardous, is considered a safer alternative to thiophosgene for synthesizing aryl isothiocyanates. nih.gov Other effective desulfurizing agents include hydrogen peroxide, iodine, and tosyl chloride. nih.govnih.gov More recently, di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been introduced as a desulfurylation reagent that produces only gaseous and volatile byproducts, simplifying purification. kiku.dk Another modern reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which has been used for the one-pot, two-step synthesis of various isothiocyanates with good to excellent yields. nih.govresearchgate.net For a mild, neutral-condition synthesis, 1,1'-Thiocarbonyldi-2(1H)-pyridone offers an easy-to-handle, moisture-stable alternative to thiophosgene. tcichemicals.com

| Reagent/Method | Description | Advantages | Reference |

|---|---|---|---|

| Thiophosgene (CSCl₂) | Direct reaction with amine in the presence of a base. | Classic, effective method. | nih.gov |

| Dithiocarbamate Decomposition | Two-step process: amine + CS₂ followed by a desulfurizing agent. | Avoids thiophosgene; many reagent options. | epa.gov |

| Triphosgene | A solid, crystalline substitute for phosgene/thiophosgene. | Considered safer to handle than thiophosgene. | nih.gov |

| Phenyl Chlorothionoformate | Reacts with amines via a one-pot or two-step process. | Versatile for electron-deficient aryl amines (two-step). | organic-chemistry.org |

| Elemental Sulfur | Used to convert isocyanides to isothiocyanates with a catalytic amine base. | More sustainable, avoids toxic reagents. | nih.govrsc.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Acts as a desulfurylating agent for dithiocarbamates. | Byproducts (CO₂, COS, tert-butanol) are volatile and easily removed. | kiku.dk |

| Acetyl Chloride | Mediates the decomposition of dithiocarbamate salts. | Low cost, overcomes issues with removing excess reagents like tosyl chloride. | nih.gov |

| DMT/NMM/TsO⁻ | A modern desulfurization reagent for dithiocarbamates. | Effective for a wide range of substrates, including amino acid esters. | nih.govresearchgate.net |

| 1,1'-Thiocarbonyldi-2(1H)-pyridone | Stable, solid reagent that reacts under neutral conditions. | Low toxicity, high stability, easy workup. | tcichemicals.com |

Control and Optimization of Reaction Parameters

The successful synthesis of this compound relies heavily on the precise control and optimization of reaction parameters at each stage. For the initial reduction of 3,5-dinitrobenzoic acid, key parameters include temperature, hydrogen pressure, catalyst-to-substrate ratio, and solvent choice, all of which significantly impact reaction time, yield, and selectivity. dissertationtopic.netgoogle.com

In the subsequent conversion to the diisothiocyanate, particularly when using the dithiocarbamate pathway, optimization is crucial. Studies have shown that the choice of base and the quantity of reagents can dramatically affect the product yield. For example, in the synthesis of aromatic isothiocyanates using DMT/NMM/TsO⁻, changing the base from triethylamine (B128534) (Et₃N) to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and increasing its equivalents significantly improved the yield. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields, with parameters like wattage and irradiation time being key variables to optimize. nih.govnih.gov

The following table illustrates the optimization of reaction conditions for the synthesis of a model aromatic isothiocyanate, highlighting the impact of different bases and reagent quantities.

| Entry | Base (Equiv.) | Desulfurating Agent (Equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Et₃N (4) | 1.0 | DCM | 30 | nih.govresearchgate.net |

| 2 | DBU (2) | 1.0 | DCM | 71 | nih.gov |

| 3 | DBU (4) | 1.0 | DCM | 70 | nih.gov |

| 4 | DBU (2) | 1.3 | DCM | 92 | nih.gov |

| 5 | DBU (2) | 1.3 | MeCN | 93 | nih.gov |

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of isothiocyanates, influencing both the reaction rate and the purity of the final product. Dichloromethane is a commonly used solvent in the synthesis of isothiocyanates from primary amines. researchgate.net For certain synthetic protocols, particularly those involving microwave assistance, aqueous media have been successfully employed, offering a more environmentally friendly alternative and leading to high yields for selected alkyl isothiocyanates. researchgate.net

The solvent system can also play a crucial role in multi-component reactions. For instance, in a three-component reaction for isothiocyanate synthesis involving a difluorocarbene precursor, elemental sulfur, and a primary amine, 1,2-dimethoxyethane (B42094) (DME) was found to be an effective solvent. mdpi.com The selection of the solvent is also vital in preventing unwanted side reactions. For example, in the synthesis of isothiocyanates from non-nitrogen containing substrates, thermodynamically controlled conditions are necessary to selectively obtain the more stable isothiocyanate product over the thiocyanate (B1210189) isomer, and the solvent system is a key parameter in achieving this control. chemrxiv.org

Influence of Basic Additives and Catalytic Systems

Basic additives are frequently essential in the synthesis of isothiocyanates, particularly in methods starting from primary amines and carbon disulfide. Organic bases such as triethylamine (Et3N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N-methylmorpholine (NMM) are commonly used to facilitate the formation of dithiocarbamate intermediates, which are then desulfurized to yield the isothiocyanate. researchgate.net The choice of base can impact the reaction efficiency and may be selected based on the specific substrate and reaction conditions.

Kinetic and Thermodynamic Considerations in Reaction Progression

The formation of isothiocyanates is governed by both kinetic and thermodynamic factors. In reactions where thiocyanates can also be formed as byproducts, thermodynamically controlled conditions are often required to favor the more stable isothiocyanate isomer. chemrxiv.org

A study on the reversible coupling reaction between an N-heterocyclic carbene and phenyl isothiocyanate provided insight into the thermodynamics of isothiocyanate reactions. The determined enthalpy (ΔH°) of -96.1 kJ mol⁻¹ and entropy (ΔS°) of -39.6 J mol⁻¹ K⁻¹ indicate a highly exothermic and entropically unfavorable process for this specific interaction. nih.gov While this study does not directly involve the synthesis of this compound, it provides valuable data on the thermodynamic principles that can influence reactions involving the isothiocyanate group.

Furthermore, kinetic and thermodynamic analysis of the inclusion complex of allyl isothiocyanate with cyclodextrins revealed that the inclusion process is primarily driven by enthalpy changes, with van der Waals forces playing a significant role. nih.gov This suggests that intermolecular forces are a key consideration in the stability and reactivity of isothiocyanates in solution. The decomposition of allyl isothiocyanate in an aqueous solution was found to be suppressed in the presence of cyclodextrins, highlighting the importance of the chemical environment on the stability of the isothiocyanate group. nih.gov

Advanced Purification and Isolation Techniques for Synthetic Products

The purification and isolation of isothiocyanates like this compound are crucial steps to ensure the high purity required for subsequent applications. These compounds can be prone to degradation, making the choice of purification technique critical. mdpi.comresearchgate.net

Chromatographic Separation Methods for Purity Enhancement

Chromatography is a powerful technique for the purification of isothiocyanates. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the major analytical techniques employed for the qualitative and quantitative analysis of these compounds. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely adopted method for the analysis and purification of isothiocyanates. researchgate.netnih.gov A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov However, challenges such as the precipitation of isothiocyanates in the chromatographic system can lead to losses and affect quantitative accuracy. researchgate.net To mitigate this, heating the column to around 60°C has been shown to reduce these losses significantly. researchgate.net UV detection is commonly used, although the lack of strong chromophores in some isothiocyanates can present analytical challenges. mdpi.com

Gas Chromatography (GC):

GC is another excellent separation technique for volatile organic compounds, including some isothiocyanates. mdpi.comresearchgate.net When coupled with a Flame Ionization Detector (FID), GC has been used for the determination of various isothiocyanates. mdpi.com However, the thermal lability of some isothiocyanates is a significant drawback, as thermal degradation can occur under typical GC conditions. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers an alternative chromatographic method that can be advantageous for the analysis of isothiocyanate-protein adducts and can accommodate various detection methods. mdpi.com

| Parameter | HPLC | GC | HPTLC |

| Principle | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Planar chromatography where a solvent moves up a thin layer of adsorbent material. |

| Advantages | Widely applicable, can be used for non-volatile compounds. mdpi.comresearchgate.net | Excellent separation for volatile compounds. mdpi.comresearchgate.net | Variety of compatible detection methods, can analyze complex mixtures directly. mdpi.com |

| Disadvantages | Potential for precipitation and loss of analytes. researchgate.net | Not suitable for thermolabile compounds. mdpi.com | May have lower resolution compared to HPLC or GC. |

| Typical Application | Purification and quantification of a wide range of isothiocyanates. researchgate.netnih.gov | Analysis of volatile isothiocyanates. mdpi.com | Analysis of isothiocyanate-protein adducts. mdpi.com |

Crystallization and Precipitation Strategies

Crystallization is a fundamental technique for the purification of solid compounds. The process relies on creating a supersaturated solution, from which the desired compound will crystallize out, leaving impurities behind in the solvent. youtube.com This supersaturation can be achieved by cooling the solution or by evaporating the solvent. youtube.com For benzoic acid derivatives, recrystallization from a suitable solvent is a common purification method. For instance, 3,5-dihydroxybenzoic acid can be recrystallized from hot acetic acid. orgsyn.org While specific crystallization protocols for this compound are not detailed in the provided search results, the general principles of crystallization would apply. The choice of solvent would be critical to ensure good solubility at high temperatures and poor solubility at low temperatures to maximize the yield of pure crystals.

Precipitation is another strategy that can be employed. This involves changing the solvent composition to reduce the solubility of the target compound. For example, in the synthesis of 2-hydroxy-3,5-diiodobenzoic acid, the product is precipitated by the addition of water to an acetic acid solution. orgsyn.org A similar strategy could potentially be applied to the purification of this compound.

Synthetic Approaches to Modified this compound Derivatives

The synthesis of modified derivatives of this compound would likely follow similar synthetic strategies, starting from appropriately substituted benzoic acid precursors. The versatility of isothiocyanate synthesis allows for the preparation of a wide array of derivatives. rsc.orgchemrxiv.org

For instance, to introduce different functional groups on the aromatic ring, one could start with a modified benzoic acid. The synthesis of 3,5-dinitrobenzoic acid is achieved through the nitration of benzoic acid. chemicalbook.com Similarly, 3,5-diiodobenzoic acid can be synthesized from 2-iodo-4-methylaniline (B1303665) through a multi-step process. chemicalbook.com These halogenated or nitrated benzoic acids could then potentially be converted to the corresponding diamino derivatives, which would serve as precursors for the synthesis of modified 3,5-diisothiocyanatobenzoic acids.

The synthesis of isothiocyanate derivatives of amino acids has also been reported, demonstrating the feasibility of attaching the isothiocyanate functionality to more complex molecular scaffolds. researchgate.net This suggests that the carboxyl group of this compound could be a handle for further modification, for example, by forming amide bonds with amino acids or other amines, prior to or after the formation of the isothiocyanate groups.

The choice of synthetic route would depend on the desired modification and the compatibility of the functional groups with the reagents used for isothiocyanate formation. Recent methods using elemental sulfur and in situ generated thiocarbonyl surrogates offer a broad functional group tolerance, which would be advantageous for the synthesis of complex derivatives. mdpi.com

Strategic Modifications at the Benzoic Acid Moiety

The synthesis of this compound analogs with varied substituents on the aromatic ring typically begins with a suitably substituted benzoic acid derivative. The common precursor to the target molecule is 3,5-diaminobenzoic acid, which is itself synthesized from benzoic acid through a nitration and subsequent reduction process. dissertationtopic.net

The initial step often involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid. chemicalbook.com This dinitro compound serves as a key intermediate. The two nitro groups can then be reduced to amino groups to yield 3,5-diaminobenzoic acid. dissertationtopic.netgoogle.com A common method for this reduction is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel. dissertationtopic.netgoogle.com

Strategic modifications to the benzoic acid ring are typically performed prior to the introduction of the amine functionalities that will ultimately be converted to isothiocyanates. This allows for the synthesis of a variety of structural analogs. For instance, different functional groups can be introduced at the 3 and 5 positions of the benzoic acid ring through various synthetic methods.

Examples of such modifications include:

Dinitration: Benzoic acid can be treated with a mixture of fuming nitric acid and sulfuric acid to yield 3,5-dinitrobenzoic acid. chemicalbook.com

Disulfonation followed by fusion: Benzoic acid can be sulfonated with fuming sulfuric acid to produce a disulfonic acid. Subsequent alkaline fusion of this intermediate with sodium and potassium hydroxides yields 3,5-dihydroxybenzoic acid. orgsyn.org

Dihalogenation: Halogenated analogs can also be prepared. For example, 3,5-diiodobenzoic acid can be synthesized from precursors like 2-iodo-4-methylaniline through a multi-step process involving oxidation, diazotization, and subsequent reactions. chemicalbook.com Similarly, 2-hydroxy-3,5-diiodobenzoic acid (diiodosalicylic acid) can be prepared by treating salicylic (B10762653) acid with iodine monochloride in glacial acetic acid. orgsyn.org

These substituted benzoic acids can then, in principle, be converted to their corresponding di-amino derivatives and subsequently to the target diisothiocyanates, allowing for a range of structurally diverse compounds.

Table 1: Synthesis of Substituted Benzoic Acid Precursors

| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Benzoic acid | Fuming nitric acid, Sulfuric acid | 70-72% | dissertationtopic.netchemicalbook.com |

| 3,5-Dihydroxybenzoic acid | Benzoic acid | Fuming sulfuric acid, NaOH/KOH | Not specified | orgsyn.org |

| 2-Hydroxy-3,5-diiodobenzoic acid | Salicylic acid | Iodine monochloride, Acetic acid | 91-92% | orgsyn.org |

| 3,5-Diaminobenzoic acid | 3,5-Dinitrobenzoic acid | H₂, Pd/C catalyst | 95.7% | dissertationtopic.net |

Functionalization and Derivatization of the Carboxyl Group

The carboxyl group of the precursor, 3,5-diaminobenzoic acid, offers a site for functionalization and derivatization prior to the conversion of the amino groups into isothiocyanates. This allows for the attachment of various molecular entities, expanding the chemical diversity of the final products.

A key example of this strategy is the coupling of amino acids to the carboxyl group of a diaminobenzoic acid derivative. For instance, 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids have been synthesized in a one-step method by coupling N-Fmoc protected amino acids directly with 3,4-diaminobenzoic acid. nih.gov This approach demonstrates how the carboxyl group can be converted into an amide linkage, incorporating an amino acid moiety into the structure before further transformations. While this specific example uses 3,4-diaminobenzoic acid, the principle is directly applicable to the 3,5-isomer.

Once the desired modifications to the carboxyl group of 3,5-diaminobenzoic acid are complete, the final step is the conversion of the two primary amino groups into isothiocyanate (-N=C=S) groups. There are numerous methods available for this transformation. chemrxiv.org A widely used approach involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. organic-chemistry.org This salt is then treated with a desulfurylating agent to yield the isothiocyanate. chemrxiv.orgorganic-chemistry.org

Common reagents and methods for converting primary amines to isothiocyanates include:

Di-tert-butyl dicarbonate (Boc₂O): This reagent can be used to promote the clean conversion of dithiocarbamates to isothiocyanates, with volatile byproducts. kiku.dk

Tosyl Chloride (TsCl): A facile method involves the in-situ generation of dithiocarbamate salts from the amine and CS₂, followed by decomposition mediated by tosyl chloride. organic-chemistry.org

Carbon Tetrabromide: This reagent can act as a desulfurizing agent in a one-pot synthesis from the corresponding amine. researchgate.net

Thiophosgene: While effective, this reagent is highly toxic and volatile. google.com

The selection of the method depends on the specific substrate and the desired reaction conditions, with modern methods favoring milder and less toxic reagents. organic-chemistry.orgkiku.dkresearchgate.net

Table 2: General Methods for Amine to Isothiocyanate Conversion

| Reagent System | Substrate | Key Features | Reference |

|---|---|---|---|

| CS₂ / Boc₂O / DMAP or DABCO | Alkyl and aryl amines | Good to excellent yields, volatile byproducts. | kiku.dk |

| CS₂ / Et₃N / TsCl | Alkyl and aryl amines | Facile and general protocol, in-situ generation of intermediate. | organic-chemistry.org |

| CS₂ / CBr₄ | Alkyl and aryl amines | One-pot synthesis, mild conditions, metal-free. | researchgate.net |

| Phenyl chlorothionoformate / NaOH | Alkyl and aryl amines | Versatile two-step approach for electron-deficient amines. | chemrxiv.org |

Reactivity Profiles and Mechanistic Investigations of 3,5 Diisothiocyanatobenzoic Acid

Nucleophilic Addition Reactions of Isothiocyanate Groups

The isothiocyanate group is a potent electrophile, characterized by a carbon atom that is susceptible to attack by a variety of nucleophiles. This reactivity is the foundation for the formation of numerous stable covalent linkages, which is a cornerstone of its utility in chemical synthesis.

Formation of Thiourea (B124793) Linkages with Primary and Secondary Amines

The reaction between an isothiocyanate and a primary or secondary amine is a robust and efficient method for the formation of a thiourea linkage. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea derivative.

Detailed research into the derivatization of 3,5-diisothiocyanatobenzoic acid has demonstrated its utility in synthesizing bifunctional molecules. For instance, in the preparation of targeted therapeutic agents, the carboxylic acid group of a related precursor, 3,5-diaminobenzoic acid, is first protected or converted to an amide. The amino groups are then transformed into isothiocyanates. Subsequent reaction with amines leads to the formation of bis-thiourea derivatives. A general synthetic pathway involves the reduction of a dinitro precursor to a diamine, followed by treatment with thiophosgene (B130339) to generate the diisothiocyanate. This diisothiocyanate can then be reacted with various amines to form the desired thiourea linkages. organic-chemistry.org

The following table summarizes the synthesis of various 3,5-diisothiocyanatobenzamides, which are precursors for subsequent reactions at the isothiocyanate positions.

| Compound | Starting Material | Reagents | Yield (%) |

| 3,5-Diisothiocyanatobenzamide | 3,5-Dinitrobenzamide | 1. H₂, Pd/C 2. CSCl₂, NaHCO₃ | - |

| N-(2-Aminoethyl)-3,5-diisothiocyanatobenzamide | N-(2-Aminoethyl)-3,5-dinitrobenzamide | 1. H₂, Pd/C 2. CSCl₂, NaHCO₃ | - |

| 4-[2-[[[2-[[3,5-Diisothiocyanatobenzoyl]amino]ethyl]amino]carbonyl]ethyl]phenol | 3-[2-[[[2-[(3,5-Diaminobenzoyl)amino]ethyl]amino]carbonyl]ethyl]phenol | CSCl₂, NaHCO₃, CHCl₃, DMF | 56 |

Data sourced from Jacob et al. (1998). organic-chemistry.org

Reactions with Hydroxyl-Containing Compounds

Isothiocyanates also react with hydroxyl-containing compounds, such as alcohols, to form thiocarbamates. This reaction is generally slower than the reaction with amines and often requires heat or catalysis. The mechanism involves the nucleophilic attack of the alcohol oxygen on the isothiocyanate carbon. The rate of reaction can be influenced by the steric hindrance of the alcohol, with primary alcohols reacting more readily than secondary or tertiary alcohols. Studies on the reaction of various isothiocyanates with alcohols have shown that with long-chain alcohols, N-aryl-O-alkyl carbamates are formed exclusively. nih.gov

While specific studies detailing the reaction of this compound with a wide range of alcohols are not extensively documented in the literature, the general reactivity of aryl isothiocyanates suggests that it would readily undergo such transformations to yield the corresponding bis-thiocarbamates under appropriate conditions.

Reactivity with Thiol Functional Groups

Thiol functional groups are potent nucleophiles and react readily with isothiocyanates to form dithiocarbamate (B8719985) linkages. This reaction is typically rapid and proceeds under mild conditions. The mechanism is analogous to that of amine and alcohol addition, with the sulfur atom of the thiol acting as the nucleophile. The formation of dithiocarbamates is a well-established reaction and is utilized in various applications, including the synthesis of biologically active molecules and materials science.

Carboxyl Group Reactivity and Functional Group Interconversions

The carboxylic acid group of this compound offers a second site for chemical modification, allowing for the introduction of diverse functionalities through esterification, amidation, or activation for coupling reactions. A significant finding in the chemistry of this molecule is that attempts to directly synthesize it from 3,5-diaminobenzoic acid using thiophosgene are unsuccessful. Instead of the desired diisothiocyanatobenzoic acid, a tetraisothiocyanato benzoic anhydride is formed, indicating a competing dehydration reaction of the carboxylic acid under the reaction conditions. organic-chemistry.org This highlights the need to carefully choose synthetic strategies, often involving protection of the carboxyl group or its conversion to a less reactive derivative prior to the formation of the isothiocyanate groups.

Esterification and Amidation Pathways

The carboxylic acid can be converted into an ester through Fischer esterification, which involves reaction with an alcohol in the presence of a strong acid catalyst. Alternatively, milder methods employing coupling agents can be used. For instance, the esterification of a protected precursor, 3,5-bis[(tert-butyloxycarbonyl)amino]benzoic acid, to its methyl ester has been achieved with a 70% yield using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

Amidation of the carboxylic acid provides a route to introduce a wide array of substituents. This can be achieved by first activating the carboxylic acid (see section 3.2.2) and then reacting it with a primary or secondary amine. An example is the reaction of methyl 3,5-bis[(tert-butyloxycarbonyl) amino]benzoate with ethylenediamine, which results in the formation of the corresponding amide with an 86% yield. organic-chemistry.org

The following table provides examples of esterification and amidation of a protected precursor of this compound.

| Product | Starting Acid | Reagent(s) | Coupling Agent(s) | Yield (%) |

| Methyl 3,5-bis[(tert-butyloxycarbonyl)amino]benzoate | 3,5-Bis[(tert-butyloxycarbonyl)amino]benzoic acid | Methanol (B129727) | EDAC, 4-(dimethylamino)pyridine | 70 |

| 2-[[3,5-Bis[(tert-butyloxycarbonyl)amino]benzoyl]amino]ethylamine | Methyl 3,5-bis[(tert-butyloxycarbonyl)amino]benzoate | Ethylenediamine | - | 86 |

Data sourced from Jacob et al. (1998). organic-chemistry.org

Activation Strategies for Carboxylic Acid for Coupling Reactions

To facilitate amide bond formation, the carboxylic acid group is often activated to increase its electrophilicity. A common strategy is the conversion of the carboxylic acid into a more reactive species, such as an acid chloride, an anhydride, or an active ester.

Acid chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive intermediates readily react with nucleophiles such as amines to form amides.

Active esters, such as N-hydroxysuccinimide (NHS) esters, provide a stable yet reactive intermediate for amide bond formation. The synthesis of N-succinimidyl 3,5-bis[(tert-butyloxycarbonyl)amino]benzoate from the corresponding carboxylic acid has been accomplished using EDAC and N-hydroxysuccinimide. organic-chemistry.org This NHS ester can then be isolated and subsequently reacted with an amine to form the desired amide bond, often with high efficiency and under mild conditions.

The following table summarizes the activation of a protected precursor of this compound as an NHS ester.

| Product | Starting Acid | Reagent(s) | Coupling Agent(s) |

| N-Succinimidyl 3,5-bis[(tert-butyloxycarbonyl)amino]benzoate | 3,5-Bis[(tert-butyloxycarbonyl)amino]benzoic acid | N-Hydroxysuccinimide | EDAC |

Data sourced from Jacob et al. (1998). organic-chemistry.org

Intramolecular Cyclizations and Intermolecular Cross-linking Processes.

The dual isothiocyanate functionality of this compound allows for both intramolecular and intermolecular reactions, depending on the reaction conditions and the nature of the co-reactants.

Intramolecular Cyclizations: Intramolecular reactions would involve the interaction of the two isothiocyanate groups, or one isothiocyanate group with the carboxylic acid moiety. Direct cyclization involving the two isothiocyanate groups is sterically unlikely due to the meta substitution pattern, which places them at a significant distance from each other on the benzene (B151609) ring.

However, in the presence of a suitable nucleophile that can react with one isothiocyanate group, the resulting intermediate may be positioned to undergo a subsequent intramolecular reaction with the second isothiocyanate group. For example, reaction with a diamine could lead to the formation of a macrocyclic structure. The favorability of such a cyclization would be governed by thermodynamic and kinetic factors, including the length and flexibility of the linker arm of the diamine.

Intermolecular Cross-linking: Given the presence of two reactive sites, this compound is an excellent candidate for intermolecular cross-linking and polymerization reactions. When reacted with difunctional or polyfunctional nucleophiles, such as diamines, diols, or dithiols, it can act as a cross-linking agent to form extended polymer networks.

The isothiocyanate group is highly electrophilic and readily reacts with primary amines to form thiourea linkages, and with thiols to form dithiocarbamate linkages. These reactions are typically efficient and proceed under mild conditions. The resulting polymers would possess unique properties imparted by the rigid aromatic core of the this compound monomer and the nature of the cross-linking bridges.

Table 1: Potential Intermolecular Cross-linking Reactions of this compound

| Nucleophile (Bifunctional) | Linkage Formed | Potential Polymer Type |

| H₂N-R-NH₂ (Diamine) | Thiourea | Polythiourea |

| HS-R-SH (Dithiol) | Dithiocarbamate | Polydithiocarbamate |

| HO-R-OH (Diol) | Thiocarbamate | Polythiocarbamate |

pH-Dependent Reaction Kinetics and Product Distribution.

The reactivity of the isothiocyanate groups is known to be significantly influenced by the pH of the reaction medium. This is primarily due to the effect of pH on the nucleophilicity of the reacting species.

The reaction of isothiocyanates with amines to form thioureas is generally favored under basic conditions (pH 9-11). researchgate.net In this pH range, the amine is deprotonated and thus more nucleophilic. Conversely, the reaction with thiols to form dithiocarbamates is favored under more neutral to slightly acidic conditions (pH 6-8). researchgate.net At lower pH values, the amine exists in its protonated, non-nucleophilic ammonium form, thus slowing down the reaction.

The carboxylic acid group of this compound itself introduces another layer of pH dependence. The pKa of the carboxylic acid is expected to be lower than that of benzoic acid due to the electron-withdrawing nature of the two isothiocyanate groups. At pH values above its pKa, the carboxylate form will predominate, which could influence the solubility and electronic properties of the molecule, and potentially participate in neighboring group effects.

The hydrolysis of the isothiocyanate groups to the corresponding amines is also a pH-dependent process. This reaction is generally slow but can become significant at extreme pH values and elevated temperatures. The product distribution in competitive reactions will therefore be a complex function of pH, the pKa of the nucleophiles, and the intrinsic reactivity of the isothiocyanate groups.

Table 2: Expected pH Influence on the Reaction of this compound with Nucleophiles

| pH Range | Dominant Amine Form | Dominant Thiol Form | Favored Reaction with Isothiocyanate |

| < 6 | R-NH₃⁺ (protonated) | R-SH (neutral) | Slow reaction with thiols |

| 6 - 8 | R-NH₂ (neutral) | R-S⁻ (thiolate) | Reaction with thiols |

| 9 - 11 | R-NH₂ (neutral) | R-S⁻ (thiolate) | Reaction with amines |

Computational Analysis of Reaction Mechanisms and Transition States.

For the reactions of this compound, DFT studies could be employed to:

Model Reaction Pathways: Elucidate the stepwise mechanism of the addition of nucleophiles to the isothiocyanate group, including the formation of any intermediates.

Determine Activation Barriers: Calculate the activation energies for competing reaction pathways, which can help predict the kinetic product distribution under different conditions. For example, the energy barriers for the reaction with an amine versus a thiol could be compared to understand the pH-dependent selectivity.

Analyze Transition State Structures: The geometry of the transition state provides crucial information about the key interactions that stabilize it and control the stereochemistry of the reaction.

Investigate Solvent Effects: The influence of the solvent on the reaction kinetics and thermodynamics can be modeled using implicit or explicit solvent models.

Predict Spectroscopic Properties: Calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data to confirm the structure of reaction products.

Such computational studies would be invaluable for understanding the intricate reactivity of this bifunctional molecule and for designing synthetic strategies to control the outcome of its reactions.

Applications in Bioconjugation and Bio Inspired Chemical Systems

Design and Synthesis of Advanced Bifunctional Linkers for Biomolecular Conjugation

Bifunctional linkers are essential for a variety of biomedical and biotechnological applications, including the development of antibody-drug conjugates (ADCs), protein immobilization, and the study of protein-protein interactions. Homobifunctional crosslinking reagents, which possess two identical reactive groups, are primarily used to create intramolecular crosslinks or to form polymers from monomers. In contrast, heterobifunctional crosslinkers, which have different reactive groups, are instrumental in preparing conjugates between two distinct biomolecules.

While specific, detailed research findings on the extensive use of 3,5-Diisothiocyanatobenzoic acid as a widely applied bifunctional linker are limited in publicly available literature, its structural design inherently positions it as a trifunctional cross-linking agent. The two isothiocyanate groups provide a means to link to amine-containing molecules, and the carboxylic acid presents a third site for further modification or conjugation.

The isothiocyanate groups of this compound are electrophilic and react with nucleophilic primary amine groups found on peptides and proteins. This reaction results in the formation of a stable thiourea (B124793) bond. This covalent attachment is a cornerstone of bioconjugation, enabling the permanent modification of proteins with other molecules, such as reporter labels or therapeutic agents. Research into trifunctional cross-linking reagents bearing two isothiocyanate groups has highlighted their potential for acylating receptor residues and studying the proximity of nucleophilic groups on a receptor protein. nih.gov

The conjugation of molecules to antibodies is a critical technology for creating targeted therapeutics and diagnostic agents. While general methods for antibody conjugation often target lysine (B10760008) residues, leading to heterogeneous products, the use of specific linkers can offer more control. Although direct examples of conjugating this compound to antibodies are not extensively documented, its chemical properties suggest its suitability for such applications. The isothiocyanate groups could react with surface-exposed lysine residues on an antibody, while the carboxyl group could be used to attach a payload, such as a drug or a fluorescent dye.

Development of Site-Selective Bioconjugation Methodologies

Site-selective bioconjugation is a powerful strategy to produce homogeneous and well-defined protein conjugates, which is particularly important for therapeutic applications where consistency and predictability are paramount. While various methods for site-selective modification exist, there is a continuous search for new reagents and strategies. The trifunctional nature of this compound offers potential for site-selective approaches. For instance, one could envision a scenario where one isothiocyanate group is selectively reacted under specific conditions, followed by the reaction of the second isothiocyanate and the carboxylic acid in subsequent steps, allowing for the controlled assembly of a complex bioconjugate. However, specific methodologies employing this compound for site-selective conjugation have yet to be detailed in the literature.

Creation of Molecular Probes and Reporter Labels

Molecular probes and reporter labels are indispensable tools in biological research for visualizing and quantifying molecules of interest. These probes often consist of a targeting moiety, a linker, and a signaling component (e.g., a fluorophore). The structure of this compound makes it a candidate for the linker component, connecting a targeting molecule to a reporter group. For example, the carboxylic acid could be coupled to a fluorescent dye, and the isothiocyanates could then be used to attach the entire construct to a protein or peptide of interest. While conceptually sound, specific examples of molecular probes built using this compound as the core linker are not readily found in published research.

Synthesis of Metal-Binding Polypeptides and Chelation Constructs

A significant and documented application of this compound is its use as a starting material for the synthesis of metal-binding polypeptides. google.com A Japanese patent describes a method for producing a metal-binding polypeptide using this compound. The process involves reacting this compound with a peptide that contains at least one amino group and at least one functional group capable of coordinating with a metal.

The synthesis proceeds as follows:

Reaction of the peptide with this compound: The amino group of the peptide reacts with one of the isothiocyanate groups of the this compound, forming a thiourea linkage.

Introduction of a metal-chelating moiety: The remaining isothiocyanate group is then reacted with a compound that possesses a metal-chelating function, such as a derivative of iminodiacetic acid.

Metal chelation: The resulting polypeptide, now equipped with a metal-chelating group, can bind to various metal ions.

This method allows for the creation of polypeptides with tailored metal-binding properties, which can have applications in areas such as diagnostics, therapeutics, and biocatalysis.

Integration Within Advanced Materials Science and Polymer Chemistry

Polymer Functionalization and Directed Cross-linking Applications

The presence of two isothiocyanate (-N=C=S) groups and one carboxylic acid (-COOH) group on a central benzene (B151609) ring allows 3,5-diisothiocyanatobenzoic acid to act as both a monomer for polymer synthesis and a cross-linking agent for creating complex polymer networks.

This compound can be incorporated into polymer backbones through its reactive functional groups. The isothiocyanate groups readily react with nucleophiles such as amines and hydroxyls, making this compound a suitable monomer for step-growth polymerization. For instance, it is considered a useful starting material for the synthesis of metal-binding polypeptides google.com. In such a process, the isothiocyanate groups can react with the amine groups of amino acids or polypeptide chains, while the carboxylic acid group can either remain as a pendant functional group to influence properties like solubility and metal ion coordination or participate in further reactions.

This incorporation allows for the precise introduction of functional sites along a polymer chain, which can be used for subsequent modification or to dictate the material's intrinsic properties.

The dual isothiocyanate functionalities enable this compound to function as an effective cross-linking agent. When introduced into a system containing polymers with nucleophilic side groups (e.g., polyamines, polyols), it can form stable thiourea (B124793) or thiocarbamate linkages, respectively, creating a three-dimensional network.

The rigidity of the benzene ring combined with the strong covalent nature of the cross-links can significantly enhance the thermal and mechanical stability of the resulting polymer network. The density of these cross-links, and thus the material's properties, can be precisely controlled by adjusting the stoichiometric ratio of the cross-linker to the polymer. The pendant carboxylic acid group remains available after cross-linking, introducing acidic sites within the polymer matrix that can be used for catalysis, ion exchange, or to improve adhesion to polar substrates.

Table 1: Potential Cross-linking Reactions

| Functional Group on Polymer | Linker Functional Group | Resulting Linkage |

|---|---|---|

| Amine (-NH₂) | Isothiocyanate (-NCS) | Thiourea |

Surface Modification and Interface Engineering Strategies

The reactivity of this compound makes it a candidate for sophisticated surface modification techniques, enabling the engineering of interfacial properties critical for advanced material applications.

The isothiocyanate groups are highly effective for the covalent grafting of the molecule onto surfaces rich in amine or hydroxyl groups, such as cellulose, chitin, or plasma-treated polymers. This "grafting to" approach permanently anchors the molecule to the substrate. The carboxylic acid can then be used to alter the surface's chemical characteristics, for example, by increasing its hydrophilicity and providing sites for the subsequent attachment of other molecules. This strategy can be employed to create surfaces with tailored wettability, biocompatibility, or anti-fouling properties.

The carboxylic acid group of this compound can serve as an anchor to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as aluminum oxide or titanium dioxide. Once the monolayer is formed, the two isothiocyanate groups are exposed, creating a highly reactive surface. This "activated" surface can then be used to covalently bind proteins, enzymes, or other polymers, providing a stable and oriented immobilization platform. This is particularly valuable in the development of biosensors, chromatography supports, and biocompatible coatings.

Development of Functional Materials with Tunable Properties and Architectures

The presence of both highly reactive isothiocyanate (-NCS) groups and a carboxylic acid (-COOH) group on a single aromatic ring makes this compound a valuable monomer for developing functional materials with tunable properties and diverse architectures. The isothiocyanate groups can readily react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate linkages, respectively, which are key to forming the polymer backbone.

The carboxylic acid group can be leveraged in several ways to tune the material's properties. It can be left as a pendant functional group, imparting hydrophilicity and providing sites for post-polymerization modification. Alternatively, it can be used as a third reaction site for cross-linking, leading to the formation of robust, three-dimensional polymer networks. This multi-faceted reactivity allows for the design of polymers with varying degrees of cross-linking, solubility, and thermal stability.

Research into polymers derived from sugars and isothiocyanates has demonstrated that the incorporation of diisothiocyanates as crosslinkers can significantly alter the topology, as well as the thermal and physical properties of the resulting polymers. rsc.orgrsc.org For instance, the addition of a difunctional isothiocyanate can be used to control the polymer's architecture, leading to materials with high glass-transition temperatures and thermal stability. rsc.orgrsc.org While not directly involving this compound, these studies highlight the principle of using diisothiocyanates to create tunable and robust polymer systems. The principles of using dicarboxylic acids as crosslinking agents for hydrogels further underscore the potential of the carboxylic acid moiety in creating tailored polymer networks.

The synthesis of functional aromatic polyamides has also shown that incorporating asymmetric or bulky pendant groups can modify polymer architecture to enhance properties like solubility without compromising thermal stability. mdpi.com The carboxylic acid group of this compound can be considered one such functional pendant group that can be integrated into polymer backbones to introduce specific functionalities.

Applications in Advanced Coatings and Adhesives Formulations

The unique chemical reactivity of this compound makes it a promising candidate for formulating advanced coatings and adhesives. The isothiocyanate groups can form strong covalent bonds with a variety of substrates that possess active hydrogen atoms, such as those with hydroxyl or amine groups on their surfaces. This leads to excellent adhesion and the formation of durable, chemically resistant coatings.

Polymers derived from this monomer can be designed to have a high density of thiourea or thiocarbamate linkages, which contribute to the material's mechanical strength and thermal resistance. The aromatic core of the molecule further enhances the rigidity and thermal stability of the resulting polymer, making it suitable for high-performance applications.

In the context of coatings, the carboxylic acid group can serve multiple purposes. It can improve the wetting and adhesion of the coating to polar substrates. Furthermore, it can be used to cross-link the coating after application, for example, through a thermal curing process or by reaction with another cross-linking agent. This would result in a tough, insoluble, and infusible protective layer. The polymerization of aromatic isocyanates is a known method for creating polymers that can be used in specialized applications like the production of microcapsules for carbonless papers, which demonstrates the versatility of isocyanate-based polymers. google.com

Design of Chemically Responsive Materials and Smart Surfaces

The design of chemically responsive materials and smart surfaces often relies on the incorporation of functional groups that can respond to external stimuli such as pH, temperature, or the presence of specific chemical species. The carboxylic acid group of this compound is an ideal candidate for imparting pH-responsiveness to a material. At low pH, the carboxylic acid will be protonated and uncharged, while at higher pH, it will deprotonate to form a carboxylate anion. This change in charge can induce conformational changes in the polymer, leading to swelling or shrinking of the material, which can be harnessed for applications such as controlled drug release or the creation of self-cleaning surfaces.

Furthermore, the sulfur and nitrogen atoms in the thiourea or thiocarbamate linkages formed from the isothiocyanate groups can act as metal-coordinating sites. This opens up the possibility of creating materials that can selectively bind to and detect heavy metal ions. Research on polymers synthesized from sugars and isothiocyanates has shown that the resulting imidothiocarbonate linkages have a good affinity for Cu2+ ions. rsc.orgrsc.org This suggests that polymers derived from this compound could be designed as sensors or scavengers for environmental remediation.

The ability to create polymers with a high density of these functional groups allows for the development of surfaces with switchable properties. For instance, a surface could be designed to change its wettability or adhesive properties in response to a change in pH, which has applications in microfluidics and biomedical devices.

Analytical Methodologies Utilizing 3,5 Diisothiocyanatobenzoic Acid

Derivatization Agents for Spectroscopic and Chromatographic Analysis

The isothiocyanate moiety is a well-known reactive group used to introduce chromophores or fluorophores onto analyte molecules, thereby enabling or enhancing their detection by spectroscopic and chromatographic methods. It is anticipated that 3,5-diisothiocyanatobenzoic acid could serve a similar purpose, although specific protocols and the characteristics of its conjugates are not documented.

Spectroscopic Characterization of Conjugates via UV-Vis Absorption.

The conjugation of this compound with analytes would be expected to produce derivatives with characteristic UV-Vis absorption spectra. The aromatic ring and the isothiocyanate groups would contribute to the electronic transitions that absorb UV radiation. The specific wavelength of maximum absorbance (λmax) would depend on the resulting conjugate's structure and the solvent used. In the absence of experimental data, it is not possible to provide specific absorption maxima for conjugates of this compound.

Fluorescence Spectroscopy of Fluorescently Tagged Conjugates.

For a compound to be analyzed by fluorescence spectroscopy, it must be fluorescent or be derivatized with a fluorescent tag. While some aromatic isothiocyanates are inherently fluorescent, there is no information in the scientific literature to confirm that this compound or its conjugates possess native fluorescence. Therefore, its application in this area remains purely theoretical without supporting data.

Structural Elucidation of Reaction Products and Conjugates by Infrared and Raman Spectroscopy.

Infrared (IR) and Raman spectroscopy are powerful techniques for the structural elucidation of molecules. The reaction of the isothiocyanate groups (-N=C=S) of this compound with amines would result in the formation of a thiourea (B124793) linkage (-NH-C(=S)-NH-). This transformation would be readily observable in the vibrational spectra.

Infrared Spectroscopy: The characteristic stretching vibration of the isothiocyanate group, typically appearing in the range of 2000-2200 cm⁻¹, would disappear upon reaction. Concurrently, new bands corresponding to the thiourea group, including N-H stretching and C=S stretching vibrations, would appear.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy would show the disappearance of the strong, symmetric isothiocyanate stretching band and the appearance of new bands characteristic of the thiourea derivative.

While these are the expected spectroscopic changes, no published IR or Raman spectra for reaction products or conjugates of this compound are available to provide specific band positions.

Chromatographic Applications for Purity Assessment, Quantification, and Reaction Monitoring

Chromatographic techniques are essential for separating and quantifying chemical compounds. Derivatization with reagents like this compound could potentially be used to improve the chromatographic behavior and detectability of analytes.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis.

HPLC is a versatile technique for monitoring the progress of chemical reactions and analyzing the purity of products. In a hypothetical reaction involving this compound, HPLC could be used to track the consumption of the starting material and the formation of the derivatized product. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase would depend on the polarity of the analyte and the resulting conjugate. However, no specific HPLC methods for the analysis of this compound or its derivatives are reported in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS would likely be challenging due to its low volatility and potential for thermal degradation. Derivatization of the carboxylic acid group to a more volatile ester might be necessary. The isothiocyanate groups themselves can be analyzed by GC-MS, and the fragmentation patterns observed in the mass spectrum would be characteristic of the molecule's structure. Nevertheless, there are no published studies detailing the GC-MS analysis of this compound or its volatile derivatives.

Mass Spectrometry for Molecular Weight Determination and Detailed Structural Characterization of Conjugates

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of bioconjugates, providing precise molecular weight measurements and detailed structural information. In the context of conjugates formed with this compound, MS would be crucial for confirming the successful conjugation, determining the number of linker molecules attached, and identifying the specific sites of modification on a target molecule, such as a protein.

The isothiocyanate groups of this compound are known to react with primary amine groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable thiourea linkage. This covalent modification results in a predictable mass shift that can be readily detected by mass spectrometry.

Molecular Weight Determination:

Predicted Mass Spectrometry Data for this compound:

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which would be fundamental for its identification in a mass spectrometry analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 236.97870 |

| [M+Na]⁺ | 258.96064 |

| [M-H]⁻ | 234.96414 |

| [M+NH₄]⁺ | 254.00524 |

| [M+K]⁺ | 274.93458 |

| [M+H-H₂O]⁺ | 218.96868 |

| [M+HCOO]⁻ | 280.96962 |

| [M+CH₃COO]⁻ | 294.98527 |

| [M+Na-2H]⁻ | 256.94609 |

| [M]⁺ | 235.97087 |

| [M]⁻ | 235.97197 |

| Data sourced from PubChem. uni.lu |

Detailed Structural Characterization:

For a more in-depth structural analysis, "bottom-up" and "middle-down" proteomics approaches are utilized. These methods involve the enzymatic or chemical digestion of the conjugate into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of a modified peptide in the MS/MS spectrum allows for the precise localization of the this compound modification to a specific amino acid residue. This level of detail is critical for understanding the structure-activity relationship of the conjugate.

Electrochemical Detection Approaches in Novel Sensor Development

Electrochemical sensors offer a sensitive, rapid, and cost-effective platform for the detection of a wide array of analytes. The development of novel sensors often involves the modification of an electrode surface with a material that can selectively interact with the target analyte and produce a measurable electrical signal.

While no specific studies report the use of this compound in electrochemical sensor development, its chemical structure suggests potential applications. The carboxylic acid group could be used for immobilization onto an electrode surface that has been functionalized with appropriate chemical groups. The isothiocyanate groups could then serve as reactive sites for capturing a target analyte containing primary amine groups, leading to a change in the electrochemical properties of the electrode.

Hypothetical Sensor Design and Detection Principle:

An electrochemical sensor could be fabricated by modifying a glassy carbon electrode (GCE) with a nanomaterial, such as gold nanoparticles or carbon nanotubes, to enhance its conductivity and surface area. This compound could then be covalently attached to this modified surface.

Upon introduction of a sample containing the target analyte (e.g., a specific protein or neurotransmitter with an accessible amine group), the isothiocyanate groups on the sensor surface would react with the analyte. This binding event could be detected by various electrochemical techniques, such as:

Cyclic Voltammetry (CV): The binding of the analyte could alter the redox behavior of a probe molecule in the solution or of the modified surface itself, leading to a change in the peak currents or potentials.

Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity than CV and could be used to detect small changes in current upon analyte binding.

Electrochemical Impedance Spectroscopy (EIS): The binding of the analyte to the electrode surface would likely increase the charge transfer resistance, which can be measured by EIS.

Hypothetical Research Findings for a this compound-Based Sensor:

The following table illustrates hypothetical data that could be obtained from the characterization of such a sensor for the detection of a hypothetical analyte.

| Analytical Parameter | Hypothetical Value |

| Linear Detection Range | 1 nM - 100 nM |

| Limit of Detection (LOD) | 0.5 nM |

| Selectivity | High selectivity against common interferents |

| Response Time | < 5 minutes |

| Stability | Stable for over 4 weeks at 4°C |

| This data is purely hypothetical and for illustrative purposes only. |

The development of such a sensor would require extensive optimization of various parameters, including the immobilization chemistry, the density of the linker on the electrode surface, the pH of the measurement buffer, and the incubation time.

Computational Chemistry and Theoretical Investigations of 3,5 Diisothiocyanatobenzoic Acid

Molecular Modeling and Docking Studies of Compound Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3,5-diisothiocyanatobenzoic acid, and a macromolecular target, typically a protein. These studies are fundamental in drug discovery and materials science to elucidate binding affinities and modes of interaction.

For this compound, docking studies would involve preparing a 3D model of the compound and inserting it into the binding site of a selected protein target. The isothiocyanate groups (-N=C=S) are of particular interest, as they are known to form covalent bonds with nucleophilic residues like cysteine or lysine (B10760008) on protein surfaces. The carboxylic acid group provides a key site for hydrogen bonding. A hypothetical docking study could, for instance, explore its interaction with an enzyme like human 5-lipoxygenase, a target for anti-inflammatory agents. nih.gov The simulation would calculate the most favorable binding poses and estimate the binding energy.

Table 1: Illustrative Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.2 | Estimated free energy of binding; more negative values indicate stronger binding. |

| Interacting Residues | Cys278, Ser354, Arg412 | Key amino acids in the binding pocket predicted to interact with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed, likely involving the carboxylic acid group. |

| Covalent Interactions | 1 | Predicted covalent bond formation between an isothiocyanate group and a cysteine residue. |

| van der Waals Interactions | High | Significant non-polar interactions between the benzene (B151609) ring and hydrophobic residues. |

Note: The data in this table is illustrative and represents typical outputs from a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.gov These calculations can determine the distribution of electrons, molecular orbital energies, and electrostatic potential, which are crucial for understanding a molecule's reactivity.

For this compound, DFT calculations would reveal the electron density distribution across the molecule. The isothiocyanate groups, with their electronegative nitrogen and sulfur atoms, and the carboxylic acid group would be identified as regions of high electron density and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

| Electrostatic Potential | Negative potential on oxygen and sulfur atoms | Predicts sites for electrophilic attack. |

Note: This data is hypothetical and based on typical values for similar aromatic compounds.

Theoretical Prediction of Reaction Pathways and Transition State Geometries

Theoretical chemistry can be used to map out the entire course of a chemical reaction, including the unstable transition states that connect reactants to products. By calculating the potential energy surface, researchers can predict the most likely reaction pathways and the energy barriers that must be overcome.

For this compound, a key reaction to study would be its interaction with a biological nucleophile, such as the thiol group of a cysteine residue. Theoretical calculations could model the step-by-step mechanism of covalent bond formation. This would involve identifying the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. Understanding these pathways is critical for designing molecules with specific reactivity profiles. researchgate.net

Conformational Analysis and Dynamic Simulations

Molecules are not static; they are in constant motion, rotating around single bonds and vibrating. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov Molecular dynamics (MD) simulations go a step further by simulating the movement of every atom in the molecule over time, providing a movie-like view of its behavior. researchgate.net

A conformational analysis of this compound would focus on the rotation around the bond connecting the carboxylic acid group to the benzene ring and the bonds within the isothiocyanate groups. MD simulations could then show how the molecule behaves in a solvent, such as water, revealing its flexibility and how it interacts with its environment. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Application of Machine Learning Algorithms for Structure-Property Relationship Studies

Machine learning (ML) is increasingly being used in chemistry to build predictive models that correlate a molecule's structure with its properties. nih.gov These quantitative structure-property relationship (QSPR) models can be trained on a dataset of known compounds to predict the properties of new, untested molecules. researchgate.net

While a specific ML model for this compound has not been developed, one could be created as part of a larger study on isothiocyanate-containing compounds. By training an algorithm on a dataset of similar molecules with known properties (e.g., toxicity, solubility, or anti-cancer activity), a model could be generated to predict these properties for this compound. oaepublish.com The model would use calculated molecular descriptors (such as those in Table 2) as input to make its predictions. This approach can significantly accelerate the discovery of new compounds with desired characteristics. researchgate.net

Future Perspectives and Emerging Research Directions for 3,5 Diisothiocyanatobenzoic Acid

Integration with Additive Manufacturing and Advanced Fabrication Techniques

The dual reactivity of 3,5-diisothiocyanatobenzoic acid makes it a compelling candidate for the development of novel materials for additive manufacturing, also known as 3D printing. The isothiocyanate moieties can serve as potent cross-linking agents, a critical function in the formulation of specialized resins and hydrogels.